(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a chlorophenyl group, a pyridin-3-yloxy group, and an azetidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving an appropriate β-lactam precursor.
Attachment of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable pyridine derivative onto the azetidinone ring.
Introduction of the Chlorophenyl Group: The final step involves the acylation of the azetidinone ring with a 2-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(3-(pyridin-2-yloxy)azetidin-1-yl)methanone
- (2-Chlorophenyl)(3-(pyridin-4-yloxy)azetidin-1-yl)methanone
- (2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-2-yl)methanone
Uniqueness
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-3-yloxy group and the azetidin-1-yl group can significantly impact the compound’s properties compared to its analogs.
Biological Activity
(2-Chlorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by the following structure:
- Chemical Name : this compound
- Molecular Formula : C_{14}H_{13}ClN_{2}O_{2}
The synthesis typically involves the reaction of 2-chlorobenzoyl chloride with 3-(pyridin-3-yloxy)azetidine under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. This method allows for the formation of the desired azetidine derivative with high yields and purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's efficacy is believed to stem from its ability to modulate key signaling pathways involved in cell survival and proliferation .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It binds to various receptors, influencing downstream signaling pathways that regulate cellular responses .
- Gene Expression : By interacting with transcription factors, it alters the expression of genes associated with inflammation and tumor growth .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on Inflammatory Diseases : A study demonstrated that treatment with this compound reduced symptoms in animal models of arthritis by decreasing inflammatory markers .
Study Type | Model Used | Outcome |
---|---|---|
In vivo | Arthritis model | Reduced inflammation markers |
In vitro | Cancer cell lines | Induced apoptosis in MCF-7 cells |
Antimicrobial | Bacterial strains | Significant growth inhibition |
Properties
IUPAC Name |
(2-chlorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-14-6-2-1-5-13(14)15(19)18-9-12(10-18)20-11-4-3-7-17-8-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVYXEZUFRVDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.